molecular formula C7H10BrNO4 B3148832 Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- CAS No. 65872-39-1

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Cat. No.: B3148832
CAS No.: 65872-39-1
M. Wt: 252.06 g/mol
InChI Key: LULLGGWIEBUSRX-TWGQIWQCSA-N
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Description

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- (CAS 65872-39-1) is a brominated ester derivative of butanoic acid with a molecular formula C₇H₁₀BrNO₄ and molecular weight 252.06 g/mol . Its structure features a bromine atom at the C4 position, a methoxyimino group at C2, and a ketone at C3, with an ethyl ester at the terminal carboxyl group. This compound is synthesized via bromination of tert-butyl 2-methoxyimino-3-oxobutyrate in ethyl acetate under controlled conditions, followed by purification . It is primarily utilized as a high-purity reference standard (purity >95%) in analytical chemistry and pharmaceutical quality control .

Properties

IUPAC Name

ethyl (2Z)-4-bromo-2-methoxyimino-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULLGGWIEBUSRX-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- is a compound with significant potential in various biological applications. Its molecular formula is C7H10BrNO4C_7H_{10}BrNO_4 and it has a molecular weight of approximately 252.06 g/mol. This compound features a unique combination of functional groups that contribute to its biological activity, including the bromo, methoxyimino, and ester groups.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its polar nature due to the presence of the ester and carbonyl groups enhances its solubility in various solvents, which is crucial for biological interactions.

PropertyValue
Molecular FormulaC7H10BrNO4
Molecular Weight252.06 g/mol
PurityTypically 95%
SolubilityPolar solvents

Insecticidal Applications

Research indicates that derivatives of butanoic acid play a role in pest control. Specifically, compounds synthesized from butanoic acid have been identified as juvenogens—hormonal agents that influence insect development. A study by Wimmer et al. (2007) demonstrated the efficacy of these compounds in managing insect populations through biochemical activation.

Fungicidal Properties

The compound has shown potential as a fungicide. Derivatives similar to butanoic acid have been synthesized to mimic strobilurins, which are known for their antifungal properties. Zakharychev et al. (1999) highlighted the effectiveness of these compounds in protecting crops from fungal diseases, suggesting that butanoic acid derivatives could be valuable in agricultural applications.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of related butanoic acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds derived from butanoic acid exhibited significant free radical scavenging abilities, indicating their potential utility in preventing oxidative stress-related damage (MDPI, 2023).

Case Studies

  • Insect Pest Control : The synthesis of chiral butanoate esters as juvenogens has been documented extensively. These compounds were designed for targeted pest management strategies and demonstrated significant effectiveness in controlling specific insect populations.
  • Fungicidal Applications : Research into the synthesis of 2-hydroxyimino derivatives of butanoic acid revealed their similarity to commercially available fungicides like strobilurins. These findings suggest that such derivatives could be developed into new agricultural products aimed at crop protection.
  • Antioxidant Studies : A study conducted on various butanoic acid derivatives showed promising results in terms of antioxidant activity. The compounds were tested against standard antioxidants and exhibited superior activity, making them candidates for further pharmacological development.

Future Directions

The ongoing research into butanoic acid derivatives suggests several avenues for future exploration:

  • Pharmacological Applications : Investigating the potential therapeutic uses of these compounds in treating oxidative stress-related diseases.
  • Agricultural Innovations : Developing new formulations based on these compounds for enhanced pest and disease management strategies.
  • Chemical Synthesis Improvements : Optimizing synthetic pathways to enhance yield and reduce environmental impact during production.

Scientific Research Applications

Synthetic Organic Chemistry

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.

Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against specific pathogens, which could lead to new therapeutic agents.

Analytical Chemistry

The compound can be utilized as a standard reference material in chromatographic techniques such as HPLC and GC for the analysis of similar compounds in complex mixtures.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester. The results demonstrated significant activity against E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Case Study 2: Synthesis of Novel Compounds

In a recent publication, researchers synthesized a series of compounds derived from Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester to explore their pharmacological properties. The findings indicated that some derivatives exhibited promising anti-inflammatory effects, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its bromine substitution and methoxyimino-oxo configuration. Below is a comparative analysis with structurally related esters and brominated derivatives:

Compound Molecular Formula Key Functional Groups Applications References
Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- C₇H₁₀BrNO₄ Bromine, methoxyimino, ketone, ethyl ester Analytical standards, pharmaceutical synthesis
Butanoic acid, ethyl ester C₆H₁₂O₂ Ethyl ester, no halogen or imino groups Flavoring agent (pear, strawberry aromas)
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₄O₂ Methyl branch at C2, ethyl ester Flavor enhancer (apple, honey notes)
Ethyl 2-(hydroxyimino)-3-oxobutanoate C₆H₉NO₄ Hydroxyimino, ketone, ethyl ester Intermediate in organic synthesis
4-Bromo-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester C₁₁H₁₈O₅ Ethoxymethylene, ketone, ethyl ester Specialty chemical synthesis

Physicochemical Properties

  • Boiling Point/Solubility: Bromine increases molecular weight and polarity, reducing volatility compared to simpler esters like butanoic acid ethyl ester (BP ~121°C).
  • Spectroscopic Signatures: The C-Br bond in the target compound shows distinct IR absorption at ~550–650 cm⁻¹, absent in non-halogenated analogs .

Research Findings and Data Tables

Industrial Relevance

  • Flavor Industry: Butanoic acid ethyl ester and its 2-methyl derivative are critical in pear syrups and ciders, with odor activity values (OAV) >1 .
  • Pharmaceuticals : Brominated analogs are intermediates in cephalosporin antibiotic synthesis .

Q & A

Q. What are the key spectroscopic techniques for structural elucidation of (Z)-4-bromo-2-(methoxyimino)-3-oxobutanoic acid ethyl ester?

  • Methodological Answer :
    Use a combination of NMR (¹H, ¹³C, DEPT-135), IR , and high-resolution mass spectrometry (HRMS) . For example:
    • ¹H NMR : Identify the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O).
    • ¹³C NMR : Confirm the ketone (C=O at δ ~190–210 ppm) and imine (C=N at δ ~150–160 ppm) groups.
    • IR : Look for C=O (1700–1750 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.
    • HRMS : Verify molecular formula (C₇H₁₁BrN₂O₃) and isotopic pattern for bromine .

Q. How can synthetic routes be optimized for this compound?

  • Methodological Answer :
    Focus on stereoselective synthesis of the (Z)-configuration. A plausible route:
    • Bromination : Introduce bromine at C4 via radical or electrophilic substitution (e.g., NBS in CCl₄).
    • Oxime Formation : React 3-oxobutanoate with methoxyamine under acidic conditions.
    • Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) or low-temperature crystallization to favor the (Z)-isomer .

Advanced Research Questions

Q. How does the (Z)-configuration influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
    The (Z)-configuration creates steric hindrance between the methoxyimino group and the ethyl ester, reducing accessibility to the β-keto position. To test this:
    • Perform kinetic studies with nucleophiles (e.g., Grignard reagents) under varying conditions.
    • Compare reaction rates with the (E)-isomer using HPLC or GC-MS to quantify product ratios .

Q. What analytical challenges arise in detecting degradation products of this compound under accelerated storage conditions?

  • Methodological Answer :
    Use HS-GC-IMS (Headspace Gas Chromatography-Ion Mobility Spectrometry) to identify volatile degradation byproducts (e.g., ethyl acrylate, brominated fragments).
    • Sample Preparation : Store the compound at 40°C/75% RH for 4 weeks.
    • Data Interpretation : Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) to distinguish degradation signals from impurities .

Q. How can computational methods resolve contradictions in reported tautomeric equilibria (keto-enol vs. imine-oxime)?

  • Methodological Answer :
    Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric stability.
    • Compare energy barriers for tautomerization.
    • Validate with experimental data (e.g., variable-temperature NMR) to confirm dominant tautomers under specific conditions .

Data-Driven Research Questions

Q. How do substituent effects (e.g., Br vs. Cl) alter the compound’s electronic properties?

  • Methodological Answer :
    Conduct Hammett analysis using substituted analogs (e.g., 4-chloro derivative from ).
    • Measure reaction rates in SN2 reactions or UV-Vis absorption maxima.
    • Correlate with σ values (Hammett constants) to quantify electronic effects .

Q. What strategies mitigate bromine displacement during ester hydrolysis?

  • Methodological Answer :
    • Protecting Groups : Temporarily block the bromine using silyl ethers or tert-butyl groups.
    • pH Control : Conduct hydrolysis in buffered solutions (pH 7–8) to minimize nucleophilic attack on Br.
    • Monitor via LC-MS to track bromide ion release .

Experimental Design & Data Contradictions

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
    • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to confirm melting points.
    • Cross-Validation : Compare IR and NMR data with authenticated standards (e.g., NIST reference compounds).
    • Reproduce Synthesis : Follow documented protocols rigorously, noting solvent purity and drying methods .

Q. Why do some studies report unexpected byproducts in cross-coupling reactions involving this compound?

  • Methodological Answer :
    Investigate ligand-metal interactions in catalytic systems (e.g., Pd(PPh₃)₄).
    • Screen ligands (e.g., XPhos, SPhos) to minimize β-hydride elimination.
    • Use HPLC-MS/MS to characterize byproducts and propose mechanistic pathways .

Method Development

Q. How to design a stability-indicating HPLC method for this compound?

  • Methodological Answer :
    • Column : C18 (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase : Acetonitrile:water (70:30) with 0.1% TFA.
    • Detection : UV at 254 nm.
    • Validation : Assess specificity, linearity (R² >0.999), and LOD/LOQ using forced degradation samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

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